2-Benzyloxy-6-bromotoluene
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Overview
Description
2-Benzyloxy-6-bromotoluene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group at the second position and a bromine atom at the sixth position
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxy-6-bromotoluene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction . As shown in the reaction mechanism, benzyl alcohol first reacts with sodium hydroxide to yield sodium benzyloxide . Then, sodium benzyloxide reacts with the compound to form an active species .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The chemical kinetics of the reaction depends on the amount of catalyst, amount of sodium hydroxide, effect of phase-transfer catalysts, volume of benzyl alcohol, and temperature on the transformation of the reaction .
Result of Action
The result of the action of this compound is the successful synthesis of sodium 4-benzyloxybenzyloxide . This compound is formed by reacting the compound with sodium hydroxide and a phase transfer catalyst system under microwave irradiation .
Action Environment
The action environment of this compound involves the use of a phase transfer catalyst system and microwave irradiation . The major advantages of the phase transfer catalysis technique for preparing ethers are higher reaction rate, low energy requirement, selectivity, and hydrophilic conditions . The reaction is more common under microwave irradiation rather than conventional temperatures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzyloxy-6-bromotoluene are not fully understood due to the limited available data. It is known that bromotoluenes, which this compound is a derivative of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the bromotoluene derivative and the biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that bromotoluenes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-6-bromotoluene typically involves the bromination of 2-benzyloxytoluene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of phase transfer catalysts can also enhance the efficiency of the bromination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-benzyloxytoluene.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products:
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: 2-Benzyloxytoluene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-6-bromotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Benzyloxytoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Benzyloxy-4-bromotoluene: Bromine atom is at the fourth position, leading to different reactivity patterns.
2-Benzyloxy-6-chlorotoluene: Chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 2-Benzyloxy-6-bromotoluene is unique due to the specific positioning of the benzyloxy and bromine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACXRVHVRUBGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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